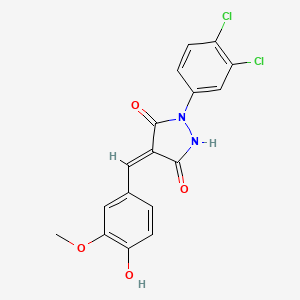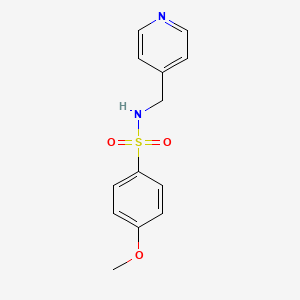
1-(3,4-dichlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione
説明
1-(3,4-dichlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione, also known as HCT-1026, is a pyrazolidinedione derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
科学的研究の応用
1-(3,4-dichlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been studied for its potential therapeutic applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 1-(3,4-dichlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In neuroprotection, 1-(3,4-dichlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been studied for its ability to protect against oxidative stress and prevent neuronal damage in animal models of neurodegenerative diseases. In anti-inflammatory therapy, 1-(3,4-dichlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to reduce inflammation and improve tissue damage in animal models of inflammatory diseases.
作用機序
The mechanism of action of 1-(3,4-dichlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer growth, neurodegeneration, and inflammation. 1-(3,4-dichlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer effects. In neuroprotection, 1-(3,4-dichlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to activate the Nrf2-Keap1 signaling pathway, which regulates the expression of antioxidant and detoxifying enzymes, and prevent oxidative stress-induced neuronal damage. In anti-inflammatory therapy, 1-(3,4-dichlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and reduce inflammation and tissue damage.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In cancer research, 1-(3,4-dichlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In neuroprotection, 1-(3,4-dichlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to increase the expression of antioxidant and detoxifying enzymes, as well as improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. In anti-inflammatory therapy, 1-(3,4-dichlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to reduce the production of inflammatory mediators, as well as improve tissue damage and function in animal models of inflammatory diseases.
実験室実験の利点と制限
1-(3,4-dichlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has several advantages and limitations for lab experiments. One advantage is its reproducibility and high yield in the synthesis process, which allows for consistent results across studies. Another advantage is its potential therapeutic applications in various scientific research fields, which makes it a versatile compound for studying different biological processes. However, one limitation is the lack of human clinical trials, which limits its potential for clinical translation. Another limitation is the potential for off-target effects, which may affect the interpretation of results in lab experiments.
将来の方向性
There are several future directions for research on 1-(3,4-dichlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione. One direction is to further investigate its mechanism of action in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Another direction is to explore its potential for clinical translation, including human clinical trials for its therapeutic applications. Additionally, future research could focus on optimizing the synthesis process for 1-(3,4-dichlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione and developing more efficient and cost-effective methods for large-scale production. Overall, 1-(3,4-dichlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has the potential to be a valuable compound for scientific research and may lead to new therapeutic interventions for various diseases.
特性
IUPAC Name |
(4E)-1-(3,4-dichlorophenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O4/c1-25-15-7-9(2-5-14(15)22)6-11-16(23)20-21(17(11)24)10-3-4-12(18)13(19)8-10/h2-8,22H,1H3,(H,20,23)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGLQQGNMQRHCK-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3569352.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3569359.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3569366.png)
![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3569369.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3569373.png)
![N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3569378.png)
![5-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B3569391.png)
![4-{[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3569398.png)
![4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3569399.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B3569411.png)
![4-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B3569422.png)

![1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B3569443.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(1-naphthyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3569451.png)